molecular formula C9H7Cl4NOS B12181377 N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide

N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide

Cat. No.: B12181377
M. Wt: 319.0 g/mol
InChI Key: IJIKGWHRAOHEIP-UHFFFAOYSA-N
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Description

N-{2,2,2-Trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide is a synthetic amide derivative characterized by a trichloroethyl group linked to a 4-chlorophenylthio moiety and a formamide functional group. Its structure combines electron-withdrawing (trichloroethyl, 4-chlorophenyl) and hydrogen-bonding (formamide) groups, making it a candidate for pharmacological and agrochemical applications.

Properties

Molecular Formula

C9H7Cl4NOS

Molecular Weight

319.0 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]formamide

InChI

InChI=1S/C9H7Cl4NOS/c10-6-1-3-7(4-2-6)16-8(14-5-15)9(11,12)13/h1-5,8H,(H,14,15)

InChI Key

IJIKGWHRAOHEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(C(Cl)(Cl)Cl)NC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide typically involves the reaction of 4-chlorothiophenol with 2,2,2-trichloroethylformamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylformamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The trichloromethyl group is particularly reactive and can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Benzamide Derivatives (AMG Series)

Key Compounds :

  • AMG2504 : 4-Nitro-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide
  • AMG5445 : 4-Methoxy-substituted benzamide
  • AMG7160 : 4-Bromo-substituted benzamide

Structural Differences :

  • The AMG series shares the trichloroethyl-(4-chlorophenyl)sulfanyl backbone but varies in the benzamide ring substituents (nitro, methoxy, bromo, or hydrogen).

Pharmacological Activity :

  • For example, AMG2504 and AMG7160 show differential inhibition of human vs. rat TRPA1 channels due to steric and electronic effects of substituents .
  • Key Finding : Electron-withdrawing groups (e.g., nitro in AMG2504) enhance binding affinity, while bulkier substituents (bromo in AMG7160) may reduce species compatibility.

Table 1 : Benzamide Derivatives Comparison

Compound Substituent TRPA1 Inhibition (Human) TRPA1 Inhibition (Rat)
AMG2504 4-NO₂ High Moderate
AMG5445 4-OCH₃ Moderate Low
AMG7160 4-Br Moderate Low
AMG9090 H Low Low

Acrylamide and Cinnamamide Derivatives (S5 and S6)

Key Compounds :

  • S5: (E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide
  • S6 : N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide

Structural Differences :

  • S5 and S6 replace the formamide group with acrylamide/cinnamamide moieties and introduce thiourea linkages.

Thiadiazole Derivatives

Key Compound :

  • N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide

Structural Differences :

  • Incorporates a 1,3,4-thiadiazole ring linked via a thiourea group instead of the sulfanyl or formamide functionalities.

Other Amide and Sulfonamide Derivatives

Examples :

  • N-(4-Chlorophenyl)formamide : Exhibits phase transitions under thermal stress, transitioning from disordered to ordered crystalline states .
  • 4-Methyl-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide : A structural isomer with a methyl-substituted benzamide group. Its safety data indicate 100% purity and GHS-compliant handling requirements .
  • 2,2,2-Trimethyl-N-(4-methylphenylsulfonyl)acetamide : Demonstrates anti-conformations in solid-state geometries, with intermolecular hydrogen bonding influencing crystal packing .

Key Differences :

  • Formamide vs. Benzamide : Formamide derivatives (e.g., N-(4-chlorophenyl)formamide) prioritize hydrogen-bonding interactions, while benzamides (e.g., AMG series) emphasize aromatic stacking.
  • Sulfonamides : Sulfonyl groups (e.g., in 2,2,2-trimethylacetamide derivatives) enhance thermal stability but reduce bioavailability due to higher polarity .

Biological Activity

N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}formamide is a synthetic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following attributes:

  • Molecular Formula : C9H7Cl4NOS
  • Molecular Weight : 319.0 g/mol
  • IUPAC Name : N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]formamide
  • Canonical SMILES : C1=CC(=CC=C1SC(C(Cl)(Cl)Cl)NC=O)Cl

This structure includes a trichloromethyl group and a chlorophenyl group linked by a thioether bond, which contributes to its chemical reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 µg/mL
Escherichia coli31.25 - 62.5 µg/mL
Mycobacterium tuberculosis40 µg/mL

These findings suggest that this compound may possess promising antibacterial and antimycobacterial properties, warranting further investigation into its mechanism of action and therapeutic potential.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to interfere with bacterial protein synthesis pathways.
  • Cell Membrane Disruption : The presence of multiple chlorine atoms may enhance the lipophilicity of the compound, allowing it to integrate into and disrupt bacterial membranes.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted at Carnegie Mellon University evaluated the antimicrobial efficacy of various chlorinated compounds. The results highlighted that compounds structurally related to this compound exhibited significant activity against resistant strains of bacteria.

Case Study 2: Toxicological Assessment

Another research effort focused on the toxicological profile of chlorinated compounds. It was found that exposure to high concentrations could lead to cytotoxic effects in mammalian cell lines. The study emphasized the need for careful dosage considerations when exploring therapeutic applications.

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